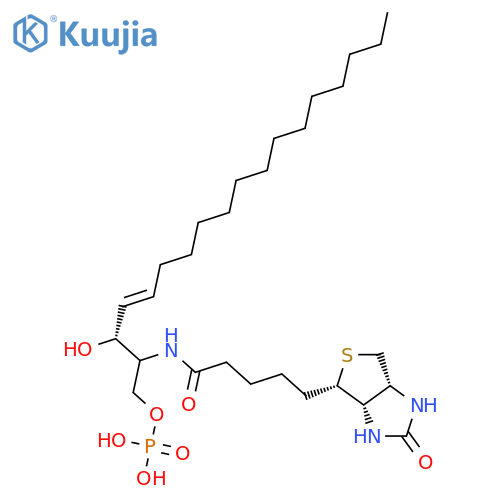Cas no 1093733-24-4 (N-Biotinyl D-erythro-Sphingosine-1-phosphate)

1093733-24-4 structure
商品名:N-Biotinyl D-erythro-Sphingosine-1-phosphate
CAS番号:1093733-24-4
MF:C28H52N3O7PS
メガワット:605.767148017883
CID:1004214
N-Biotinyl D-erythro-Sphingosine-1-phosphate 化学的及び物理的性質
名前と識別子
-
- N-Biotinyl D-erythro-Sphingosine-1-phosphate
- [(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
-
計算された属性
- せいみつぶんしりょう: 605.32600
じっけんとくせい
- PSA: 199.31000
- LogP: 5.73360
N-Biotinyl D-erythro-Sphingosine-1-phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B397810-10mg |
N-Biotinyl D-erythro-Sphingosine-1-phosphate |
1093733-24-4 | 10mg |
$ 1194.00 | 2023-04-18 | ||
| TRC | B397810-5mg |
N-Biotinyl D-erythro-Sphingosine-1-phosphate |
1093733-24-4 | 5mg |
$ 620.00 | 2023-04-18 | ||
| TRC | B397810-1mg |
N-Biotinyl D-erythro-Sphingosine-1-phosphate |
1093733-24-4 | 1mg |
$ 155.00 | 2023-04-18 |
N-Biotinyl D-erythro-Sphingosine-1-phosphate 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1093733-24-4 (N-Biotinyl D-erythro-Sphingosine-1-phosphate) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
